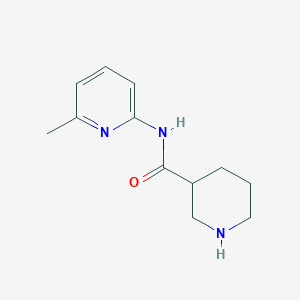

N-(6-methylpyridin-2-yl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(6-methylpyridin-2-yl)piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-9-4-2-6-11(14-9)15-12(16)10-5-3-7-13-8-10/h2,4,6,10,13H,3,5,7-8H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZKVMVFUAGCDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655686 | |

| Record name | N-(6-Methylpyridin-2-yl)piperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883106-74-9 | |

| Record name | N-(6-Methylpyridin-2-yl)piperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide typically involves the reaction of 6-methylpyridin-2-amine with piperidine-3-carboxylic acid. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of N-(6-methylpyridin-2-yl)piperidine-3-carboxylic acid.

Reduction: Formation of N-(6-methylpyridin-2-yl)piperidine-3-methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-methylpyridin-2-yl)piperidine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share the piperidine-3-carboxamide core but differ in substituents on the pyridine ring or additional functional groups:

Key Observations:

- Halogen vs.

- Extended Functional Groups : The PDE8A inhibitor in incorporates an oxazole-methyl group and ethyl-piperidine, increasing molecular complexity and steric bulk, which may enhance selectivity but reduce metabolic stability .

- Heterocyclic Modifications : Replacement of pyridine with pyrimidine () introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity .

Physicochemical and Pharmacokinetic Properties

While ADME data for this compound are unavailable, inferences can be drawn from analogs:

Biological Activity

N-(6-methylpyridin-2-yl)piperidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H17N3O, with a molecular weight of 219.28 g/mol. It consists of a piperidine ring attached to a pyridine moiety and a carboxamide functional group, which are crucial for its biological activity. The presence of both heterocyclic rings allows for diverse interactions with biological targets.

This compound exhibits significant biological activity , particularly as an enzyme inhibitor . Research indicates that compounds with similar structures can inhibit proteases implicated in various diseases, including hypertension and cancer. The compound's activity is likely attributed to its ability to form hydrogen bonds and hydrophobic interactions with target proteins due to its heterocyclic nature.

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Acts as an inhibitor for proteases linked to diseases such as cancer and hypertension. |

| Binding Affinity | Demonstrates strong binding affinity to various biological targets, enhancing its potential as a therapeutic agent. |

| Proteomics Research | Utilized in proteomics for studying protein interactions and functions. |

Case Studies and Research Findings

-

Inhibition of BCL6 :

A study focused on the inhibition of B-cell lymphoma 6 (BCL6), an oncogenic driver in diffuse large B-cell lymphoma (DLBCL), showed that modifications in piperidine derivatives could enhance their potency. Specifically, the introduction of different substituents on the piperidine ring significantly affected the binding affinity and degradation capabilities against BCL6 . -

Anticancer Activity :

Another investigation highlighted the anticancer properties of pyridine-based compounds, including this compound. These compounds exhibited inhibitory effects against various cancer cell lines, suggesting their potential in cancer therapy due to their ability to target specific tumor-associated proteins . -

Structure-Activity Relationship (SAR) :

A comprehensive analysis of structure-activity relationships among piperidine derivatives indicated that variations in substituents could lead to significant differences in biological activity. For instance, certain modifications enhanced selectivity towards specific enzymes, which is critical for developing targeted therapies .

Applications in Drug Development

The compound is positioned as a versatile intermediate in drug discovery due to its ability to interact with multiple biological targets. Its potential applications include:

- Cancer Therapy : Targeting specific oncogenic pathways through enzyme inhibition.

- Hypertension Treatment : Modulating protease activity linked to blood pressure regulation.

- Proteomics Tools : Serving as a probe in studies aimed at elucidating protein functions and interactions.

Q & A

Q. What are the recommended synthetic routes for N-(6-methylpyridin-2-yl)piperidine-3-carboxamide, and what key intermediates are involved?

- Methodological Answer : A common approach involves coupling 6-methylpyridin-2-amine with a functionalized piperidine-3-carboxylic acid derivative. For example, tert-butyl esters or pivalamide-protected intermediates (e.g., tert-butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate) are often used to stabilize reactive groups during synthesis . Activation of the carboxylic acid via carbodiimide coupling (e.g., EDC/HOBt) facilitates amide bond formation. Purification typically employs column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.

- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to verify piperidine and pyridine ring substituents. Key signals include the methyl group on pyridine (~δ 2.5 ppm) and carboxamide protons (~δ 6.5–7.5 ppm) .

- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (calculated for C₁₂H₁₅N₃O: 217.12 g/mol) .

Q. What pharmacological targets are associated with piperidine-pyridine hybrid compounds like this compound?

- Methodological Answer : Piperidine-pyridine hybrids are explored for CNS targets (e.g., dopamine or serotonin receptors) due to their structural similarity to known neuromodulators. For example, analogs such as F13714 (a piperidine-pyridine derivative) act as 5-HT₁A receptor agonists . Computational docking studies (e.g., AutoDock Vina) can predict binding affinity to specific receptors, followed by in vitro radioligand displacement assays to validate target engagement .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Catalysis : Screen palladium-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination if aryl halide intermediates are involved .

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction rate and byproduct formation .

- Temperature Control : Use microwave-assisted synthesis (e.g., 100–150°C, 30 min) to accelerate coupling steps while minimizing decomposition .

- Yield Tracking : Monitor reaction progress via TLC or in-situ FTIR to identify bottlenecks (e.g., incomplete deprotection of tert-butyl groups) .

Q. How should contradictory data in biological assays (e.g., variable IC₅₀ values) for this compound be analyzed and resolved?

- Methodological Answer :

- Source Identification : Compare assay conditions (e.g., cell lines, incubation time, serum concentration). For instance, discrepancies in kinase inhibition assays may arise from ATP concentration differences .

- Metabolite Interference : Perform LC-MS to detect metabolites (e.g., oxidized pyridine rings) that may alter activity .

- Structural Reanalysis : Use X-ray crystallography or 2D-NMR (e.g., NOESY) to confirm stereochemistry, as racemization during synthesis can lead to inconsistent results .

- Statistical Validation : Apply Bland-Altman analysis to assess inter-lab variability in dose-response curves .

Q. What strategies are recommended for studying the in vivo pharmacokinetics of this compound?

- Methodological Answer :

- ADME Profiling :

- Absorption : Use Caco-2 cell monolayers to predict intestinal permeability.

- Metabolism : Incubate with liver microsomes (human/rodent) and analyze metabolites via UPLC-QTOF .

- Excretion : Radiolabel the compound (¹⁴C or ³H) for mass balance studies in rodents .

- In Vivo Testing : Administer via intravenous/oral routes in Sprague-Dawley rats. Collect plasma samples at timed intervals and quantify using LC-MS/MS. Calculate AUC, Cₘₐₓ, and half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.